4-(4,4-Difluorocyclohexyl)-1,3-thiazol-2-amine
Description
4-(4,4-Difluorocyclohexyl)-1,3-thiazol-2-amine is a thiazole derivative featuring a cyclohexyl ring substituted with two fluorine atoms at the 4,4-positions. The difluorocyclohexyl group in this compound introduces unique steric and electronic properties, influencing solubility, metabolic stability, and target binding compared to non-fluorinated analogs .
Properties
Molecular Formula |
C9H12F2N2S |
|---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
4-(4,4-difluorocyclohexyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H12F2N2S/c10-9(11)3-1-6(2-4-9)7-5-14-8(12)13-7/h5-6H,1-4H2,(H2,12,13) |
InChI Key |
KQURAJAMCYKVHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=CSC(=N2)N)(F)F |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route
One of the well-documented synthetic approaches involves the following sequence (adapted and integrated from multiple research findings):
Synthesis of Thiazole-2-amine Derivative:
- Starting from commercially available ethyl 2-amino-thiazole-4-carboxylate or similar precursors, the thiazole ring is functionalized and converted into the corresponding amine derivative through deprotection or substitution reactions.
- For example, Boc or Fmoc protecting groups on amino-thiazole derivatives are removed using trifluoroacetic acid (TFA) or piperidine in dimethylformamide (DMF), respectively, to yield the free amine.
Amide Coupling with 4,4-Difluorocyclohexylamine:
- The amino-thiazole intermediate is then coupled with 4,4-difluorocyclohexylamine using amide coupling reagents such as HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole), and DIEA (N,N-Diisopropylethylamine).
- This step typically proceeds under mild conditions to afford the target compound this compound with good yields.
Alternative Multi-Step Synthesis of Thiazole Derivatives:
- In related thiazole derivative syntheses, the process may begin with bromination of an appropriate ketone (e.g., 1-(4-chlorothiophen-2-yl)ethan-1-one) followed by reaction with thiourea to form the thiazole ring.
- Subsequent bromination and substitution with amines, followed by base treatment in solvents like DMF, can yield various substituted thiazole amines that can be further functionalized.
- While this route is exemplified with different substituents, the methodology is adaptable for synthesizing this compound by replacing the amine component accordingly.
Reaction Conditions and Reagents
Analysis of Preparation Methods
Efficiency and Yield
- The amide coupling approach using HCTU/HOBt/DIEA is widely employed due to its high efficiency and mild reaction conditions, providing good yields of the target compound.
- Deprotection steps are straightforward and proceed cleanly, minimizing side reactions.
- Alternative multi-step syntheses involving bromination and thiourea cyclization are versatile but may require careful temperature control and purification steps.
Scalability and Practicality
- The coupling method is amenable to scale-up due to the use of commercially available reagents and straightforward purification.
- The alternative bromination and thiourea route, while flexible, may involve more steps and handling of reactive brominating agents, which could complicate large-scale synthesis.
Purity and Characterization
- Target compounds are typically purified by standard chromatographic techniques.
- Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-(4,4-Difluorocyclohexyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
4-(4,4-Difluorocyclohexyl)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4,4-Difluorocyclohexyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include signal transduction mechanisms that are crucial for cellular functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Cyclohexyl Ring
4-[4-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine (CID 112562131)
- Molecular Formula : C₁₀H₁₃F₃N₂S
- Key Features : A trifluoromethyl (-CF₃) group replaces the difluoro substituents.
- This compound may exhibit stronger enzyme inhibition due to increased electron-withdrawing effects .
4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine
- Molecular Formula : C₁₀H₁₃F₃N₂S
- Key Features : The -CF₃ group is at the 3-position of the cyclohexyl ring.
- Impact : Positional isomerism alters steric interactions with biological targets. The 3-CF₃ derivative may show distinct binding kinetics compared to the 4,4-difluoro analog, as seen in receptor-ligand docking studies .
Aromatic vs. Aliphatic Substituents
4-(2,6-Difluoro-3-methylphenyl)-1,3-thiazol-2-amine
- Molecular Formula : C₁₀H₈F₂N₂S
- Key Features : A phenyl ring with 2,6-difluoro and 3-methyl substituents replaces the cyclohexyl group.
- However, the reduced flexibility compared to cyclohexyl may limit conformational adaptability in binding pockets .
4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine
Heterocyclic Hybrids
N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine
- Key Features : Hybridizes thiazole with 1,3,4-oxadiazole.
- Impact : The oxadiazole moiety introduces additional hydrogen-bonding sites, enhancing interactions with targets like topoisomerases. These hybrids often show superior anticancer activity compared to standalone thiazoles but may face metabolic instability .
Coumarin-Phenylthiazole Conjugates
- Example : 4-(3-Bromophenyl)-1,3-thiazol-2-amine (IC₅₀ = 3.54 µM for BuChE inhibition).
- Impact : Bromine’s bulky electronegativity enhances halogen bonding with cholinesterases. The difluorocyclohexyl analog, with smaller fluorine atoms, may exhibit weaker inhibition but better pharmacokinetic profiles .
Physicochemical and Pharmacological Properties
Biological Activity
4-(4,4-Difluorocyclohexyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antifungal activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structural activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a thiazole ring substituted with a difluorocyclohexyl group. The structural formula can be represented as follows:
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. The presence of electron-donating groups and specific substitutions on the thiazole ring can enhance cytotoxicity against various cancer cell lines. For instance, compounds with a methyl group at position 4 of the phenyl ring showed increased activity due to improved interactions with target proteins involved in cell proliferation and apoptosis .
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 4a | 1.61 | Jurkat |
| 4b | 1.98 | A-431 |
| 4c | <0.5 | HT29 |
Antimicrobial Activity
Thiazole derivatives have also demonstrated promising antimicrobial effects. The compound's ability to inhibit bacterial growth is attributed to its interaction with microbial enzymes and cell membranes. Studies have shown that certain thiazoles possess activity comparable to standard antibiotics like norfloxacin .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 43a | 0.5 | Staphylococcus aureus |
| 43b | 0.8 | Escherichia coli |
| 43c | 1.0 | Pseudomonas aeruginosa |
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of various thiazole derivatives, including those similar to this compound. The results indicated that derivatives with specific substitutions could significantly inhibit tumor growth in xenograft models without notable toxicity .
Case Study 2: Resistance Reversal
Another investigation focused on the ability of thiazole derivatives to reverse drug resistance in cancer therapy. The compound was shown to enhance the efficacy of established chemotherapeutics like paclitaxel in resistant cancer cell lines by modulating P-glycoprotein (P-gp) activity . This suggests that structural modifications in thiazoles can improve their therapeutic profiles.
Structure-Activity Relationship (SAR)
The SAR analysis highlights critical aspects influencing the biological activities of thiazole derivatives:
- Substituents : Electron-donating groups enhance cytotoxicity.
- Hydrophobicity : A balance between hydrophilicity and lipophilicity is crucial for optimal biological activity.
- Ring Modifications : Alterations in the thiazole ring can lead to significant changes in binding affinity and selectivity towards biological targets .
Q & A
Q. Basic Research Focus
- pH Stability : The electron-withdrawing difluoro group enhances resistance to hydrolysis in acidic/basic media compared to non-fluorinated analogs. Stability studies in buffers (pH 2–12) at 25°C and 40°C are recommended, monitored via HPLC .
- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition temperatures >200°C, with the cyclohexyl group contributing to rigidity .
What structure-activity relationship (SAR) trends are observed for fluorinated thiazole-2-amine derivatives in receptor binding studies?
Q. Advanced Research Focus
- Fluorine Effects : The 4,4-difluorocyclohexyl group increases lipophilicity (logP ~2.5) and enhances blood-brain barrier penetration in CNS-targeted studies. This substituent also reduces metabolic oxidation compared to aromatic fluorinated analogs .
- Receptor Selectivity : Radioligand binding assays (e.g., dopamine D₂/D₃ receptors) show that bulky cyclohexyl groups reduce off-target binding by ~30% compared to phenyl-substituted analogs .
How can computational modeling guide the optimization of this compound for specific biological targets?
Q. Advanced Research Focus
- Molecular Docking : Simulations using AutoDock Vina or Schrödinger Suite predict binding poses in receptor active sites. For example, the difluorocyclohexyl group may occupy hydrophobic pockets in kinase targets, validated by free-energy perturbation (FEP) calculations .
- QSAR Models : Regression analysis of substituent electronic parameters (Hammett σ) and steric bulk (Taft Eₛ) correlates with IC₅₀ values in enzyme inhibition assays .
How can researchers resolve contradictions in bioactivity data across different experimental models?
Q. Advanced Research Focus
- Assay Variability : Discrepancies in IC₅₀ values (e.g., µM vs. nM ranges) may arise from cell-line-specific expression levels (e.g., HEK293 vs. SH-SY5Y). Normalize data using reference inhibitors and orthogonal assays (e.g., fluorescence polarization vs. SPR) .
- Metabolic Interference : Liver microsome studies (human/rat) identify metabolite interference. For example, CYP3A4-mediated oxidation of the thiazole ring can reduce efficacy in vivo .
What crystallographic techniques are essential for confirming the three-dimensional conformation of this compound?
Q. Advanced Research Focus
- Single-Crystal X-ray Diffraction : Resolves dihedral angles between the thiazole ring and difluorocyclohexyl group (e.g., ~15° tilt observed in similar structures). Crystallization in DMF/ethanol mixtures yields monoclinic crystals (space group P2₁) with Z = 2 .
- Intermolecular Interactions : Short C-H···π contacts (2.8–3.2 Å) stabilize crystal packing, critical for understanding solid-state stability .
What methodologies are employed to study the pharmacokinetic (PK) profile of this compound in preclinical models?
Q. Advanced Research Focus
- ADME Studies :
- Absorption : Caco-2 cell permeability assays (Papp >1 ×10⁻⁶ cm/s indicates high absorption).
- Metabolism : LC-MS/MS identifies primary metabolites (e.g., hydroxylation at cyclohexyl C3).
- Excretion : Radiolabeled tracer studies in rodents quantify fecal vs. renal elimination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
